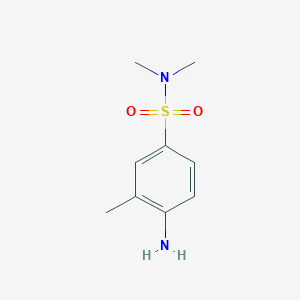
Benzyl but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl but-3-ynoate is an organic compound with the molecular formula C11H10O2. It is an ester derived from benzyl alcohol and but-3-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic ring and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl but-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with benzyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of copper(I)-catalyzed esterification has also been reported as an efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Benzyl but-3-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of polymers and materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of benzyl but-3-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This reactivity makes it a useful tool in chemical biology for labeling and modifying proteins and nucleic acids. Additionally, the ester group can undergo hydrolysis, releasing benzyl alcohol and but-3-ynoic acid, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzyl but-2-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl but-2-ynoate: Similar alkyne group but with a methyl ester instead of a benzyl ester.
Benzyl 3-phenylpropiolate: Contains a phenyl group on the alkyne carbon.
Uniqueness
Benzyl but-3-ynoate is unique due to its combination of an aromatic ring and an alkyne group, which provides distinct reactivity compared to similar compounds. The presence of the alkyne group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
benzyl but-3-ynoate |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h1,3-5,7-8H,6,9H2 |
InChI Key |
HDIFPQUVFVEGGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


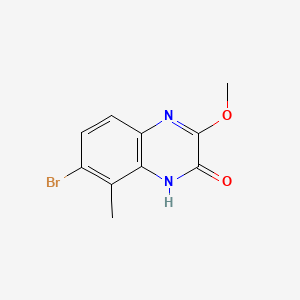
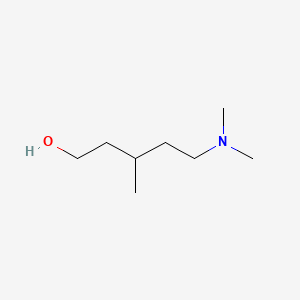
![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)
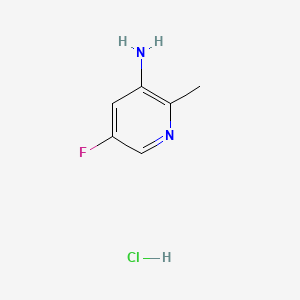
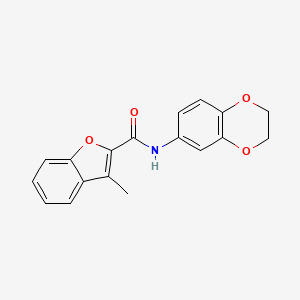

![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)

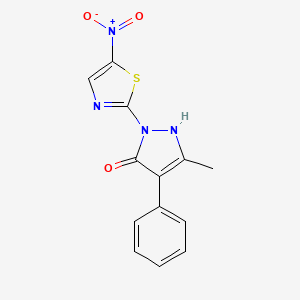
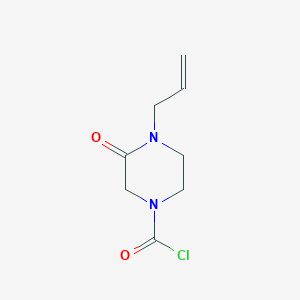
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
